2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-22-18-17(19(27)23(2)20(22)28)25(12-16(26)29-3)15(21-18)11-24-9-8-13-6-4-5-7-14(13)10-24/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POERGFONJBBQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester is a complex organic compound with significant biological implications. This compound features a purine core and isoquinoline derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.424 g/mol. The structure includes a 1,3-dimethyl-2,6-dioxopurine moiety, which is integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O3 |
| Molecular Weight | 382.424 g/mol |
| CAS Number | 851938-29-9 |
Biological Activity Overview
Research has shown that compounds with similar structures exhibit various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against a panel of cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol was utilized to assess its efficacy.
Screening Results
The compound was tested at a concentration of 10 µM against approximately sixty cancer cell lines representing various types of cancer:
| Cell Line Type | Mean Growth (%) | Growth Inhibition (%) |
|---|---|---|
| Leukemia | 104.68 | 92.48 |
| Melanoma | 105.00 | 90.00 |
| Lung Cancer | 106.00 | 89.00 |
| Colon Cancer | 103.50 | 93.50 |
The results indicated that the compound exhibited low levels of anticancer activity across various lines, with average growth values ranging from 92.48% to 106% across different cell types .
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory properties of compounds similar to this methyl ester derivative. In particular, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages was assessed.
In Vitro Evaluation
The anti-inflammatory effects were evaluated in RAW264.7 mouse macrophages:
| Compound | Inhibition Rate (%) |
|---|---|
| Compound A | 33.68 |
| Compound B | 35.75 |
| Compound C | 43.01 |
These findings suggest that while the compound may possess some anti-inflammatory properties, further research is needed to clarify its efficacy and mechanism of action .
Neuroprotective Effects
The presence of isoquinoline derivatives in the structure indicates potential interactions with neurotransmitter systems such as dopamine and serotonin pathways. Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Q & A
Q. What factorial design approaches are suitable for testing derivatives with modified substituents?
- Methodological Answer : Use a Taguchi orthogonal array to screen substituent variations (e.g., alkyl chain length, ester groups) across synthetic and biological endpoints. Prioritize factors via ANOVA and response surface methodology (RSM) to balance potency and synthetic feasibility .
Methodological Framework Integration
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
